molecular formula C20H23ClN2O3S B285275 2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide

2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide

Cat. No.: B285275
M. Wt: 406.9 g/mol
InChI Key: GEDBYEWPAFRGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Mechanism of Action

2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule involved in the development and activation of immune cells. By inhibiting BTK, this compound prevents the activation of B cells and other immune cells, leading to the suppression of autoimmune responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. This compound has also been shown to penetrate the blood-brain barrier, which may make it useful in the treatment of central nervous system (CNS) disorders.

Advantages and Limitations for Lab Experiments

2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for structure-activity relationship studies. It is also highly specific for BTK, which reduces the risk of off-target effects. However, this compound has some limitations for use in lab experiments. It is not suitable for use in animal models that do not express BTK, and it may not be effective in all types of cancer or autoimmune diseases.

Future Directions

There are several potential future directions for the development of 2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide. One area of research is the optimization of this compound for use in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy agents. Another area of research is the development of this compound analogs with improved pharmacokinetic properties or increased potency. Finally, there is potential for the use of this compound in the treatment of CNS disorders, such as multiple sclerosis or Alzheimer's disease.

Synthesis Methods

2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzenesulfonyl chloride to form 2-chloro-N-(4-sulfamoylphenyl)benzamide. This intermediate is then reacted with 3,5-dimethylpiperidine to form this compound.

Scientific Research Applications

2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown efficacy in inhibiting the growth of various cancer cell lines, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. In addition, this compound has also been shown to be effective in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

2-chloro-N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C20H23ClN2O3S/c1-14-11-15(2)13-23(12-14)27(25,26)17-9-7-16(8-10-17)22-20(24)18-5-3-4-6-19(18)21/h3-10,14-15H,11-13H2,1-2H3,(H,22,24)

InChI Key

GEDBYEWPAFRGFY-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C

Origin of Product

United States

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